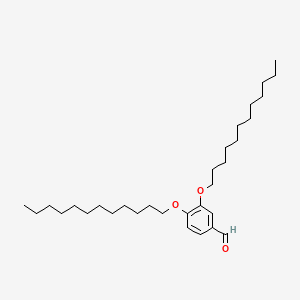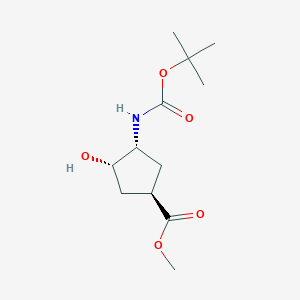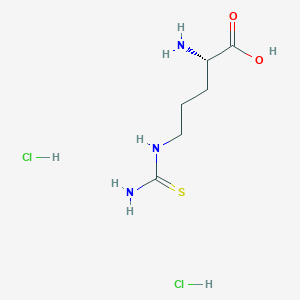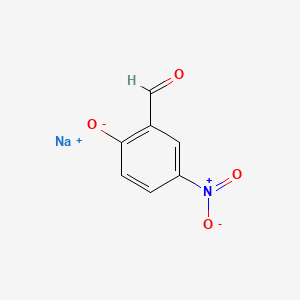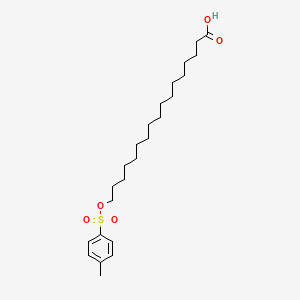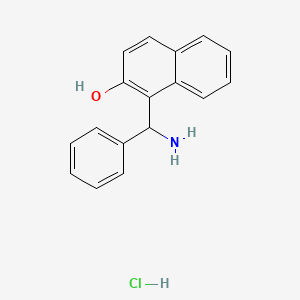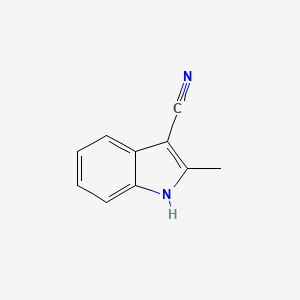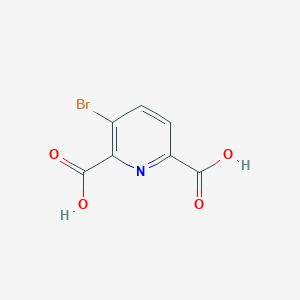
3-bromopyridine-2,6-dicarboxylic Acid
概要
説明
3-Bromopyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H4BrNO4 . It is used as a raw material and intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 3-bromopyridine-2,6-dicarboxylic acid involves several steps. Initially, 3-bromopyridine reacts with sulfur dioxide in a co-heating reaction to produce 3-bromopyridine-2-carboxylic acid. Then, 3-bromopyridine-2-carboxylic acid reacts with sodium nitrite to produce 3-bromopyridine-2,6-dicarboxylic acid . An efficient synthetic approach to 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed based on the method of synthesis of oligopyridines from 1,2,4-triazine precursors .Molecular Structure Analysis
The molecular structure of 3-bromopyridine-2,6-dicarboxylic acid is characterized by the presence of a bromine atom and two carboxylic acid groups attached to a pyridine ring .Chemical Reactions Analysis
The bromination of 3-bromopyridine-2,6-dicarboxylic acid is a key step in its synthesis. This reaction involves the use of N-bromosuccinimide (NBS) as the brominating reagent .Physical And Chemical Properties Analysis
3-Bromopyridine-2,6-dicarboxylic acid is a white to pale yellow solid with a melting point of approximately 217-221°C. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water .科学的研究の応用
Synthesis of Bipyridine Derivatives
3-bromopyridine-2,6-dicarboxylic Acid: is a precursor in the synthesis of bipyridine derivatives, which are crucial for creating biologically active molecules, ligands for catalysts, photosensitizers, and supramolecular architectures . The compound’s ability to undergo reactions like Suzuki and Stille coupling makes it valuable for constructing complex organic frameworks.
Coordination Chemistry
This compound serves as a ligand in the synthesis of metal complexes. Its bromo and carboxylic acid functional groups allow it to bind to metal centers, forming coordination compounds with potential applications in catalysis and materials science .
Material Science
The compound’s derivatives can be used in material science, particularly in creating polymers with specific properties. Its reactivity with various organic and inorganic agents opens avenues for developing advanced materials .
Fluorescent Probes
Due to its structural features, 3-bromopyridine-2,6-dicarboxylic Acid can be utilized to construct fluorescent probes. These probes are essential tools in biochemistry and cell biology for visualizing and tracking biological processes .
Magnetic Property Analysis
The compound is involved in the synthesis of mononuclear cobalt (II) compounds, which are analyzed for their magnetic properties. Such analyses contribute to the understanding of magnetic interactions at the molecular level .
作用機序
Target of Action
3-Bromopyridine-2,6-dicarboxylic Acid is an organic compound with the molecular formula C7H4BrNO4 It’s known that brominated pyridine derivatives are often used as intermediates in organic synthesis, suggesting that their targets could be a variety of organic compounds .
Mode of Action
Bromination reactions, such as the one used to synthesize this compound, typically involve the addition of a bromine atom to a target molecule . This can increase the polarity of the molecule and activate certain bonds, leading to the formation of a halogen-substituted target product .
Biochemical Pathways
It’s known that brominated pyridine derivatives can be used as building blocks in the synthesis of various organic compounds . Therefore, it’s plausible that this compound could influence a range of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.
Result of Action
Given its use as an intermediate in organic synthesis, it’s likely that its primary effect is the modification of target molecules, potentially leading to the formation of new compounds with different properties .
Action Environment
The action of 3-Bromopyridine-2,6-dicarboxylic Acid can be influenced by various environmental factors. For instance, its solubility characteristics suggest that the presence of certain solvents could impact its efficacy . Additionally, as with any chemical reaction, factors such as temperature and pH could also play a role in its stability and reactivity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-bromopyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHJUSWVJKICAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393796 | |
| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromopyridine-2,6-dicarboxylic Acid | |
CAS RN |
316808-10-3 | |
| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1598085.png)


